molecular formula C30H42F3N7O11 B12503491 2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid

2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid

Cat. No.: B12503491
M. Wt: 733.7 g/mol
InChI Key: QKXFYYGUAIKLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is a peptide compound that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human proteinase-activated receptor 4 (PAR4). This compound is known for its role as a peptide agonist of PAR4, which is involved in various physiological processes, including platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in activating PAR4 and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in conditions involving platelet aggregation and coagulation disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate exerts its effects by activating proteinase-activated receptor 4 (PAR4). The peptide binds to the receptor, inducing a conformational change that triggers intracellular signaling pathways. This activation leads to various physiological responses, including platelet aggregation. The molecular targets and pathways involved include G-protein coupled receptor signaling and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .

Comparison with Similar Compounds

Similar Compounds

  • H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
  • H-Ser-Leu-Ile-Gly-Arg-Leu-NH2
  • H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2

Uniqueness

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is unique due to its specific sequence and its role as a PAR4 agonist. Unlike other similar peptides, it specifically activates PAR4 and induces platelet aggregation without affecting clotting time induced by other factors .

Properties

Molecular Formula

C30H42F3N7O11

Molecular Weight

733.7 g/mol

IUPAC Name

2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H41N7O9.C2HF3O2/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16;3-2(4,5)1(6)7/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44);(H,6,7)

InChI Key

QKXFYYGUAIKLHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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